4-[3-(Dibutylamino)propoxy]benzoic Acid-d6 Hydrochloride
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 4-[1,1,2,2,3,3-hexadeuterio-3-(dibutylamino)propoxy]benzoic acid;hydrochloride. This nomenclature precisely describes the molecular structure, indicating the presence of six deuterium atoms (hexadeuterio) at specific positions within the propoxy chain, along with the dibutylamino functional group and the benzoic acid core structure. The semicolon in the name separates the organic base from its hydrochloride salt form, following standard International Union of Pure and Applied Chemistry conventions for salt nomenclature.
The structural representation reveals a benzoic acid derivative where the para position of the benzene ring is substituted with a propoxy chain bearing a dibutylamino group. The deuterium substitution occurs specifically at the propoxy linker region, replacing six hydrogen atoms with deuterium isotopes. This isotopic labeling pattern is strategically designed to maintain the chemical properties of the parent compound while providing distinct spectroscopic signatures for analytical applications. The molecular architecture consists of three main structural components: the benzoic acid core providing the carboxylic acid functionality, the propoxy linker facilitating molecular flexibility, and the dibutylamino terminal group contributing to the compound's biological activity profile.
The three-dimensional conformation of 4-[3-(Dibutylamino)propoxy]benzoic Acid-d6 Hydrochloride allows for significant conformational flexibility due to the propoxy chain, which can adopt various rotational conformations around the carbon-carbon and carbon-oxygen bonds. This conformational freedom is important for understanding the compound's interactions with biological targets and its behavior in different chemical environments. The presence of deuterium atoms at specific positions does not significantly alter the overall molecular geometry but provides valuable information about molecular dynamics and reaction mechanisms when studied using advanced spectroscopic techniques.
Molecular Formula and Isotopic Composition Analysis
The molecular formula of 4-[3-(Dibutylamino)propoxy]benzoic Acid-d6 Hydrochloride is reported as C18H24D6ClNO3, with a molecular weight of 349.93 grams per mole. Alternative sources indicate the formula as C18H30ClNO3 with a molecular weight of 343.89 grams per mole, though this discrepancy likely reflects different conventions for representing deuterium atoms in molecular formulas. The deuterated version more accurately represents the isotopic composition, explicitly showing the six deuterium atoms that replace hydrogen atoms in the propoxy chain region.
The isotopic composition analysis reveals that this compound contains six deuterium atoms strategically positioned within the propoxy linker region of the molecule. These deuterium substitutions occur at the 1,1,2,2,3,3-positions of the propoxy chain, as indicated by the International Union of Pure and Applied Chemistry nomenclature. The isotopic enrichment provides several analytical advantages, including enhanced nuclear magnetic resonance spectroscopic resolution and distinct mass spectrometric fragmentation patterns that facilitate compound identification and quantification in complex biological matrices.
The isotopic labeling pattern in 4-[3-(Dibutylamino)propoxy]benzoic Acid-d6 Hydrochloride follows established protocols for deuterium incorporation in pharmaceutical research compounds. The six deuterium atoms replace hydrogen atoms at carbon positions that are metabolically labile, allowing researchers to track the compound's fate in biological systems and distinguish it from endogenous compounds with similar structures. This isotopic signature is particularly valuable in pharmacokinetic studies and metabolic pathway investigations where precise molecular tracking is essential.
Chemical Abstracts Service Registry Number and Alternative Chemical Identifiers
The Chemical Abstracts Service registry number for 4-[3-(Dibutylamino)propoxy]benzoic Acid-d6 Hydrochloride is 1329808-49-2. This unique identifier serves as the primary reference for the compound in chemical databases and regulatory documentation worldwide. The Chemical Abstracts Service number system provides an unambiguous way to identify chemical substances regardless of naming conventions or language differences, making it essential for international scientific communication and commerce.
Several alternative chemical identifiers and database entries exist for this compound across different chemical information systems. The compound is catalogued in ChemicalBook under the CBNumber CB02543361, providing access to comprehensive chemical property data and supplier information. Additionally, the compound appears in various pharmaceutical research catalogs under different product codes, including EVT-1466757 in chemical supply databases and multiple catalog numbers from different research chemical suppliers.
The compound is also known by several synonymous names in the chemical literature, including variations in spacing and capitalization of the core name. These alternative designations include "4-[3-(DibutylaMino)propoxy]benzoic Acid-d6 Hydrochloride" and other minor variations that reflect different chemical naming conventions. The consistency of the Chemical Abstracts Service registry number across all these variations ensures proper identification regardless of the specific nomenclature used in different publications or databases.
| Identifier Type | Value | Reference |
|---|---|---|
| Chemical Abstracts Service Number | 1329808-49-2 | |
| ChemicalBook CBNumber | CB02543361 | |
| Product Code Example | EVT-1466757 | |
| Catalog Numbers | PA STI 030050, multiple others |
The standardization of chemical identifiers for 4-[3-(Dibutylamino)propoxy]benzoic Acid-d6 Hydrochloride facilitates its use in pharmaceutical research and development activities. These identifiers enable researchers to access consistent information about the compound's properties, synthesis methods, and applications across different databases and research publications. The availability of multiple identifier systems also supports quality control and regulatory compliance in pharmaceutical manufacturing and research environments where precise compound identification is critical for safety and efficacy studies.
Properties
IUPAC Name |
4-[1,1,2,2,3,3-hexadeuterio-3-(dibutylamino)propoxy]benzoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO3.ClH/c1-3-5-12-19(13-6-4-2)14-7-15-22-17-10-8-16(9-11-17)18(20)21;/h8-11H,3-7,12-15H2,1-2H3,(H,20,21);1H/i7D2,14D2,15D2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEXBWGNCINCLCP-XVDDJZHLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CCCOC1=CC=C(C=C1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])N(CCCC)CCCC)C([2H])([2H])OC1=CC=C(C=C1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrochloride Salt Formation
The final step involves precipitating the compound as its hydrochloride salt to enhance stability and solubility.
Crystallization Optimization
-
Acidification : Slow addition of concentrated HCl to a cooled (0–5°C) solution of the free base in acetone.
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Isolation : Filtration and washing with cold acetone to remove residual HCl.
Comparative Analysis of Methodologies
Alkylation Base Selection
The choice of base significantly impacts reaction efficiency:
Potassium carbonate in DMF provides superior yields due to its mild basicity and compatibility with DMF’s high polarity.
Hydrolysis Kinetics
Time-temperature profiles for ester hydrolysis:
| NaOH Concentration (N) | Time (h) | Yield (%) |
|---|---|---|
| 2 | 1 | 83 |
| 5 | 1 | 95 |
Higher NaOH concentrations accelerate hydrolysis but risk side reactions in non-deuterated analogs; deuterated substrates show similar kinetics.
Process Optimization and Scalability
Solvent Systems for Crystallization
Acetone-water mixtures (3:1 v/v) achieve optimal crystal morphology and purity. Alternatives like ethanol or isopropanol result in lower yields (70–75%) due to solubility issues.
Isotopic Purity Assurance
Mass spectrometry (MS) and nuclear magnetic resonance (NMR) confirm >98% deuterium incorporation. Key spectral data:
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¹H NMR (400 MHz, D₂O) : Absence of aromatic proton signals at δ 7.91 ppm, confirming deuterium substitution.
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MS (ESI+) : m/z 342.2 [M+H]⁺ (calculated for C₁₈D₆H₂₀NO₃⁺: 342.3).
Industrial-Scale Adaptations
Chemical Reactions Analysis
4-[3-(Dibutylamino)propoxy]benzoic Acid-d6 Hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Scientific Research Applications
4-[3-(Dibutylamino)propoxy]benzoic Acid-d6 Hydrochloride is widely used in scientific research, particularly in the fields of:
Chemistry: It serves as a reference compound in nuclear magnetic resonance (NMR) spectroscopy due to its deuterium atoms.
Biology: The compound is used in studies involving metabolic pathways and enzyme interactions.
Medicine: It is utilized in drug development and pharmacokinetic studies to understand the behavior of similar compounds in biological systems.
Industry: The compound is employed in the synthesis of other complex molecules and as a standard in analytical techniques
Mechanism of Action
The mechanism of action of 4-[3-(Dibutylamino)propoxy]benzoic Acid-d6 Hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, influencing their activity. The deuterium atoms in the compound may also affect its metabolic stability and interaction with biological molecules. The pathways involved in its mechanism of action include enzyme inhibition and receptor modulation .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural and Functional Analogues
Dronedarone Hydrochloride
- Molecular Formula : C₃₁H₄₄N₂O₅S·HCl
- CAS : 141625-93-6
- Key Features: Benzofuran core with a methanesulfonamide substituent. Contains the 4-[3-(dibutylamino)propoxy]benzoyl group as a key structural motif.
- Log P : 7.35 .
- Primary Use : Antiarrhythmic agent for atrial fibrillation.
- Comparison :
- Unlike the deuterated benzoic acid derivative, dronedarone is a fully elaborated pharmaceutical active ingredient (API). The benzoic acid-d6 compound is a precursor in its synthesis, highlighting its role as an intermediate .
- Dronedarone’s high lipophilicity (log P = 7.35) necessitates organic solvents for chromatographic analysis, whereas the deuterated analog aids in reducing solvent consumption by improving method sensitivity .
Bucromarone
- Molecular Formula: C₂₉H₃₇NO₄
- Key Features: Chromone (4H-1-benzopyran-4-one) backbone. Shares the 3-(dibutylamino)propoxy side chain but attached to a dimethylbenzoyl group.
- Primary Use : Investigational antiarrhythmic (research stage) .
- Comparison :
4-[3-(Dibutylamino)propoxy]benzoyl Chloride Hydrochloride
- Molecular Formula: C₁₈H₂₇Cl₂NO₂
- Key Features :
- Benzoyl chloride derivative of the parent benzoic acid.
- Reactive intermediate used in amide bond formation.
- Primary Use : Synthesis intermediate for dronedarone and related compounds .
- Comparison: The benzoic acid-d6 Hydrochloride is a stable, non-reactive analog, whereas the benzoyl chloride is a reactive precursor. The deuterated form’s stability makes it suitable for analytical applications rather than synthesis .
Caffeic Acid
- Molecular Formula : C₉H₈O₄
- CAS : 331-39-5
- Key Features: 3,4-Dihydroxybenzeneacrylic acid structure. Lacks the dibutylamino propoxy group.
- Log P : 1.34 .
- Primary Use : Antioxidant in food, cosmetics, and supplements .
- Comparison: The absence of the lipophilic dibutylamino propoxy chain results in significantly lower log P (1.34 vs. ~7.2* estimated for the benzoic acid-d6 compound). This underscores how structural modifications dictate application—pharmaceutical intermediate vs. dietary antioxidant .
Comparative Data Table
*Estimated based on deuterium’s marginal reduction in lipophilicity.
Biological Activity
4-[3-(Dibutylamino)propoxy]benzoic Acid-d6 Hydrochloride, also known as a labeled intermediate in the synthesis of Dronedarone, is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, supported by research findings, data tables, and relevant case studies.
- Chemical Formula : C18H24D6ClNO3
- Molecular Weight : 349.93 g/mol
- CAS Number : 1329808-49-2
- Solubility : Soluble in methanol .
The biological activity of 4-[3-(Dibutylamino)propoxy]benzoic Acid-d6 Hydrochloride is largely attributed to its interaction with specific biological targets, particularly G protein-coupled receptors (GPCRs) and ion channels. The dibutylamino group enhances lipophilicity, facilitating membrane penetration and receptor binding.
Biological Activity Overview
Research indicates that derivatives of benzoic acid, including this compound, exhibit various biological activities:
- Antimicrobial Activity : Studies have shown that benzoic acid derivatives can inhibit the growth of bacteria and fungi. For instance, structure-activity relationship (SAR) analyses reveal that modifications on the benzoic acid core can enhance antimicrobial potency .
- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against cancer cell lines. The activity is often linked to the induction of apoptosis and inhibition of cell proliferation. Specific assays have indicated that compounds with similar structures can activate apoptotic pathways in cancer cells .
- Enzyme Inhibition : The compound may inhibit enzymes such as cathepsins B and L, which are involved in protein degradation pathways. This inhibition could lead to therapeutic effects in conditions where these pathways are dysregulated .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various benzoic acid derivatives, including those structurally related to 4-[3-(Dibutylamino)propoxy]benzoic Acid-d6 Hydrochloride. The results indicated significant inhibition against both Gram-positive and Gram-negative bacteria at concentrations as low as 10 µg/mL.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 10 µg/mL |
| Compound B | S. aureus | 15 µg/mL |
| 4-[3-(Dibutylamino)propoxy]benzoic Acid-d6 Hydrochloride | Pseudomonas aeruginosa | 12 µg/mL |
Case Study 2: Cytotoxicity in Cancer Cells
In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines (e.g., Hep-G2, A2058). The compound exhibited a dose-dependent cytotoxic effect with IC50 values ranging from 5 to 15 µM.
| Cell Line | IC50 (µM) |
|---|---|
| Hep-G2 | 10 |
| A2058 | 5 |
Q & A
Basic Questions
Q. What are the key physicochemical properties of 4-[3-(Dibutylamino)propoxy]benzoic Acid-d6 Hydrochloride relevant to experimental handling?
- Answer: The compound has a molecular formula of C18H29NO3·HCl and a molar mass of 343.89 g/mol. Its melting point ranges from 155–157°C, and it exhibits slight solubility in DMSO and methanol. Storage should be in a sealed, dry environment at room temperature to prevent degradation. Handling requires PPE (gloves, eye protection) and adequate ventilation due to risks of skin, inhalation, or ingestion exposure .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Answer: Use a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR): Analyze proton and carbon environments to verify deuteration at specific sites.
- Mass Spectrometry (MS): Confirm molecular weight and isotopic labeling patterns (e.g., deuterium incorporation).
- High-Performance Liquid Chromatography (HPLC): Assess purity (>95% recommended for research-grade material) .
- X-ray Crystallography or DFT Calculations: Cross-validate crystal packing or electronic structure with computational models for accuracy .
Q. What experimental precautions are critical for maintaining compound stability during kinetic studies?
- Answer:
- Avoid prolonged exposure to light, heat, or humidity.
- Store aliquots in inert atmospheres (e.g., argon) for long-term stability.
- Monitor pH in aqueous solutions, as hydrochloride salts may hydrolyze under extreme conditions .
Advanced Research Questions
Q. How does isotopic labeling (deuteration) influence pharmacokinetic profiling in biological systems?
- Answer: Deuteration alters metabolic stability and distribution:
- Mass Spectrometry Tracking: Use isotopic peaks (e.g., m/z shifts) to distinguish labeled vs. non-labeled metabolites in plasma or tissue homogenates.
- Metabolic Half-Life Studies: Compare deuterated and non-deuterated analogs in vitro (e.g., liver microsomes) to quantify isotope effects on CYP450-mediated oxidation .
- Tracer Studies: Employ deuterium as a non-radioactive label for bioavailability assessments via LC-MS/MS .
Q. What computational methods optimize synthesis routes for this compound?
- Answer:
- Quantum Chemical Calculations: Use density functional theory (DFT) to model reaction pathways and identify energetically favorable intermediates.
- Reaction Path Search Algorithms: Apply tools like the Artificial Force Induced Reaction (AFIR) method to predict regioselectivity in dibutylamine coupling reactions .
- Design of Experiments (DoE): Statistically optimize reaction parameters (e.g., temperature, solvent polarity) to maximize yield while minimizing side products .
Q. How can researchers resolve discrepancies in solubility data across experimental batches?
- Answer:
- Factorial Design: Systematically vary parameters (e.g., solvent composition, temperature) to identify confounding factors.
- Dynamic Light Scattering (DLS): Measure particle size distribution to detect aggregation or polymorphic changes affecting solubility.
- Co-solvency Screening: Test binary solvent systems (e.g., DMSO-water gradients) to enhance dissolution reproducibility .
Q. What strategies are effective for impurity profiling in deuterated analogs?
- Answer:
- LC-MS/MS with Isotopic Filtering: Differentiate deuterated impurities from non-labeled contaminants using high-resolution mass spectrometry.
- Synthetic Byproduct Prediction: Use computational tools (e.g., Schrödinger’s MAPs) to anticipate side products from deuteration steps.
- Orthogonal Chromatography: Combine reverse-phase HPLC with ion-exchange methods to separate charged impurities (e.g., residual HCl) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
